molecular formula C₁₈H₁₇D₃FN₃O₄ B1163307 Levofloxacin-d3

Levofloxacin-d3

Cat. No.: B1163307
M. Wt: 364.39
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin-d3 is a deuterium-labeled stable isotope of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, helping researchers achieve accurate and precise measurements of non-labeled Levofloxacin in various biological matrices. The deuterium atoms are incorporated at the N-methyl group of the piperazinyl ring, as indicated by the molecular formula C18H17D3FN3O4 and a molecular weight of 364.39 g/mol .Levofloxacin, the parent compound, is a third-generation fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria . Its primary mechanism of action, which is retained by this compound for research purposes, involves the inhibition of two bacterial enzymes, DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial DNA replication and repair, leading to bactericidal effects . Levofloxacin is used to treat conditions including pneumonia, urinary tract infections, and skin infections .As a research tool, this compound is critical in pharmacokinetic studies, drug metabolism research, and analytical method development. It allows for the precise tracking and quantification of Levofloxacin in complex samples, compensating for variations during sample preparation and instrumental analysis. The product should be stored in a refrigerator at 2-8°C .This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₁₈H₁₇D₃FN₃O₄

Molecular Weight

364.39

Synonyms

(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Levofloxacin-d3 is instrumental in understanding the absorption, distribution, metabolism, and excretion of levofloxacin. Its deuterated nature allows researchers to trace the compound more effectively in biological systems.

  • Lung and Bronchial Mucosa Penetration : Studies have shown that levofloxacin exhibits high permeability in lung tissues, making it a candidate for treating respiratory infections. This property is particularly relevant in patients undergoing pulmonary surgery, where effective antibiotic concentration is crucial for preventing postoperative infections .
  • Toxicological Studies : Research has demonstrated that levofloxacin can induce nephrotoxicity. A study involving rats indicated that co-administration with vitamin D3 mitigated the renal damage caused by levofloxacin. The findings suggest that vitamin D3 supplementation can significantly lower serum creatinine levels and improve oxidative stress markers in cases of levofloxacin-induced nephrotoxicity .

Synthesis of Derivatives

Research into new derivatives of levofloxacin has led to compounds with enhanced biological activities. For instance, certain synthesized derivatives have shown improved cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hep3B (liver cancer). These findings indicate the potential of modified levofloxacin structures to serve as anticancer agents .

Clinical Applications

This compound has been evaluated for its efficacy in treating various bacterial infections, particularly in patients with community-acquired pneumonia (CAP). Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable option in clinical settings .

Case Studies: Clinical Efficacy

  • Nephroprotective Studies : In a controlled study involving 42 rats, groups treated with vitamin D3 alongside levofloxacin showed significant improvements in hematological parameters compared to those receiving levofloxacin alone. The preventive impact of vitamin D3 was evident in the restoration of red blood cell counts and other hematological markers .
  • Bacterial Infection Treatment : Levofloxacin has been extensively studied for its role in managing bacterial infections. Clinical trials have established its effectiveness in treating mild to severe cases of pneumonia, showcasing its utility in real-world medical scenarios .

Summary Table of Key Findings

Application AreaKey FindingsReferences
PharmacokineticsHigh permeability in lung tissues; effective post-surgery
Nephrotoxicity PreventionVitamin D3 reduces renal damage from levofloxacin
Synthesis of DerivativesNew derivatives show enhanced cytotoxicity against cancer
Clinical EfficacyEffective treatment for bacterial infections

Chemical Reactions Analysis

Step 1: Piperazine Isotope Labeling

  • Reaction : Piperazine reacts with benzyl chloroformate (CBZ-Cl) under alkaline conditions to form CBZ-piperazine.

  • Conditions : Methylene chloride solvent, ice salt bath (0–5°C), 24-hour stirring at room temperature .

  • Isotope Labeling : Stable isotope-labeled methyl iodide (e.g., CD3I or 13CH3I) reacts with CBZ-piperazine to form labeled CBZ-methylpiperazine.

    • Molar Ratio : 0.7:1–1.2:1 (methyl iodide to CBZ-piperazine) .

    • Temperature : -20°C to 50°C for 0.5–12 hours .

Step 2: Deprotection via Hydrogenolysis

  • Reaction : CBZ-methylpiperazine undergoes catalytic hydrogenation to remove the benzyloxycarbonyl (CBZ) group.

    • Catalyst : 10% Pd/C under hydrogen atmosphere.

    • Yield : 97.8% for piperazine-CD3 .

Step 3: Coupling with Levofloxacin Carboxylic Acid

  • Reaction : Labeled methylpiperazine reacts with levofloxacin carboxylic acid under alkaline conditions.

    • Solvent : DMF or DMSO.

    • Base : Triethylamine or sodium carbonate.

    • Conditions : 110–125°C for 4–8 hours .

    • Molar Ratio : 1:1–1.5:1 (methylpiperazine to levofloxacin carboxylic acid) .

Example Synthesis (from ) :

ReagentQuantityConditionsYieldPurityIsotopic Abundance
Piperazine-CD31.23 gDMF, 110°C, 6 hours94.5%99.5%99.5 atom% d
Piperazine-13CH31.1 gDMSO, 125°C, 4 hours92.8%99.5%99.5 atom% 13C

Mechanistic Insights

  • Isotope Incorporation : Deuterium and 13C are introduced at the piperazine methyl group via alkylation with labeled methyl iodide. This substitution does not alter the steric or electronic properties significantly, preserving biological activity .

  • Coupling Reaction : Nucleophilic substitution at the carboxylic acid moiety of levofloxacin enables bond formation with the labeled piperazine. Triethylamine facilitates deprotonation, enhancing reactivity .

Stability and Purity

  • Purification : Ethyl acetate and ethanol washes remove unreacted intermediates, achieving >99.5% chemical and isotopic purity .

  • Degradation Resistance : Isotopic labeling does not induce hydrolytic or oxidative degradation under standard storage conditions .

Challenges and Innovations

  • Cost Efficiency : Labeled methyl iodide remains expensive, but optimized molar ratios (1:1–1.5:1) reduce reagent waste .

  • Scalability : Batch processes in 100–250 mL flasks achieve gram-scale production with minimal isotopic dilution .

Levofloxacin-d3 exemplifies the strategic use of isotope labeling to enhance pharmacokinetic research. Its synthesis leverages controlled alkylation and coupling reactions, yielding high-purity derivatives for advanced biomedical applications.

Comparison with Similar Compounds

Levofloxacin-d3 vs. Ofloxacin-D3

Parameter This compound Sodium Salt Ofloxacin-D3
Molecular Formula C₁₈H₁₆D₃FN₃NaO₄ C₁₈D₃H₁₇FN₃O₄
Molecular Weight 386.37 g/mol 364.39 g/mol
Isotopic Labeling Three deuterium atoms Three deuterium atoms
Application LC-MS for levofloxacin quantification LC-MS for ofloxacin
Parent Drug Activity Broad-spectrum (Gram+/Gram-) Similar spectrum
Solubility Water-soluble (sodium salt) Soluble in acetonitrile

Key Findings :

  • This compound and Ofloxacin-D3 share identical deuterium labeling strategies but differ in parent drug specificity. This compound’s sodium salt form enhances solubility in aqueous matrices, making it preferable for plasma/serum studies .
  • Ofloxacin-D3 is used in parallel with its parent drug for pharmacokinetic studies, but its applications are narrower due to ofloxacin’s declining clinical use compared to levofloxacin .

This compound vs. Pefloxacin-d5

Parameter This compound Sodium Salt Pefloxacin-d5
Isotopic Labeling ³H (Deuterium) ⁵H (Deuterium)
Parent Drug Half-Life 6–8 hours 10–12 hours
Analytical Use Quantification in human plasma Veterinary studies

Key Findings :

  • Pefloxacin-d5’s higher deuterium count (five vs. three) may increase mass shift in MS, but its veterinary applications limit cross-comparability with this compound .

Structural and Functional Analogs

This compound vs. Levofloxacin Related Compound A

Parameter This compound Sodium Salt Levofloxacin Related Compound A
Structure Deuterated methylpiperazinyl group Desmethyl levofloxacin
Molecular Formula C₁₈H₁₆D₃FN₃NaO₄ C₁₇H₁₈FN₃O₄
Role Analytical standard Pharmacopeial impurity standard
Regulatory Relevance ISO 17025 accredited USP reference standard (1362114)

Key Findings :

  • Related Compound A is a desmethyl metabolite critical for impurity profiling, whereas this compound serves as a quantification tool .

Isotopic Variants

This compound vs. Levofloxacin-¹³C-d3

Parameter This compound Levofloxacin-¹³C-d3
Isotopic Labeling ³H (Deuterium) ¹³C + ³H
Molecular Weight 386.37 g/mol 365.38 g/mol
Analytical Utility Reduces background noise in MS Enhances mass resolution in HRMS

Key Findings :

  • The dual labeling in Levofloxacin-¹³C-d3 provides superior mass spectral differentiation but is less commercially available compared to this compound .

Research and Market Insights

  • Analytical Performance: this compound reduces matrix effects in LC-MS by 15–20% compared to non-deuterated standards, improving LOQ (limit of quantification) to 0.1 ng/mL in plasma .
  • Market Trends: this compound sodium salt is listed in the global levofloxacin market, with North America dominating production (2024) and Asia-Pacific emerging as a growth hub .

Q & A

What are the critical considerations for designing synthetic pathways for Levofloxacin-d3 to ensure isotopic purity and reproducibility?

Basic Research Question
Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling to avoid isotopic dilution. Methodological guidance includes:

  • Isotopic Purity : Use deuterated precursors (e.g., D₂O or deuterated solvents) in a closed system to minimize proton exchange .
  • Analytical Validation : Employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuteration at the C-8 position and quantify isotopic enrichment (>98% purity) .
  • Reproducibility : Document reaction conditions (temperature, pH, catalyst ratios) to align with protocols for non-deuterated Levofloxacin while accounting for kinetic isotope effects .

How can researchers optimize chromatographic methods to distinguish this compound from its non-deuterated counterpart in complex biological matrices?

Basic Research Question
Separation of isotopic analogs demands high-resolution techniques:

  • LC-MS/MS Parameters : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Adjust gradient elution to resolve mass shifts (Δm/z = +3) caused by deuterium .
  • Matrix Effects : Validate methods using spiked plasma/tissue homogenates, assessing ion suppression/enhancement via post-column infusion .
  • Cross-Validation : Compare retention times and fragmentation patterns with reference standards (e.g., USP-grade Levofloxacin) .

What experimental strategies mitigate photodegradation and thermal instability of this compound in long-term pharmacokinetic studies?

Advanced Research Question
Deuterated compounds may exhibit altered stability profiles:

  • Photostability Testing : Expose samples to controlled UV light (ICH Q1B guidelines) and monitor degradation via HPLC-UV. Compare degradation kinetics with non-deuterated Levofloxacin to identify protective measures (e.g., amber storage vials) .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) and model degradation pathways using Arrhenius equations. Note that deuteration at specific sites (e.g., methyl groups) may reduce hydrolysis rates .

How should researchers address discrepancies in reported binding affinities of this compound to bacterial DNA gyrase across in vitro assays?

Advanced Research Question
Contradictions in binding data often arise from methodological variability:

  • Assay Standardization : Use isothermal titration calorimetry (ITC) under uniform conditions (pH 7.4, 37°C) to measure ΔG and ΔH. Control for ionic strength, which affects fluoroquinolone-DNA interactions .
  • Comparative Analysis : Replicate studies using both Staphylococcus aureus and E. coli gyrase to assess species-specific binding differences. Cross-reference with crystallographic data to validate docking predictions .

What pharmacokinetic parameters must be prioritized when evaluating this compound’s tissue penetration in animal models?

Advanced Research Question
Deuteration can alter distribution and metabolism:

  • Tissue-to-Plasma Ratios : Use radiolabeled (³H) this compound in rodents, sampling organs (lungs, kidneys) at multiple timepoints. Compare AUC₀–24h values to non-deuterated controls .
  • Metabolite Profiling : Identify deuterium retention in hydroxylated metabolites via LC-HRMS. Assess if deuteration slows hepatic clearance due to isotope effects on CYP450 enzymes .

How can conflicting data on this compound’s antimicrobial efficacy in biofilm models be reconciled?

Advanced Research Question
Biofilm studies often yield variable results due to model heterogeneity:

  • Standardized Biofilm Protocols : Use the Calgary Biofilm Device with Pseudomonas aeruginosa biofilms grown for 48–72 hours. Normalize inoculum density (10⁸ CFU/mL) and test under static vs. flow conditions .
  • Mechanistic Analysis : Quantify efflux pump activity (e.g., MexAB-OprM) via RT-qPCR to determine if deuterated forms alter resistance pathways .

What criteria should guide the selection of in vivo models for studying this compound’s efficacy in intracellular pathogens?

Advanced Research Question
Intracellular penetration studies require tailored models:

  • Macrophage Assays : Infect J774.A1 cells with Legionella pneumophila and measure intracellular bactericidal activity via CFU counts. Use deuterated drug concentrations reflecting human Cmax (2–4 µg/mL) .
  • Ethical and Practical Alignment : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) by selecting murine models with IRB-approved protocols for infection studies .

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